4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide group, an indole moiety, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluoro substituent, and the coupling of the benzenesulfonamide group. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Coupling with Benzenesulfonamide: The final step involves coupling the indole derivative with benzenesulfonamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The fluoro substituent may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- 4-ethoxy-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Uniqueness
The presence of the fluoro substituent in 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide distinguishes it from its chloro and bromo analogs. Fluorine atoms can significantly influence the electronic properties and biological activity of the compound, often leading to enhanced potency and selectivity.
Properties
IUPAC Name |
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWFXUFOJDVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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